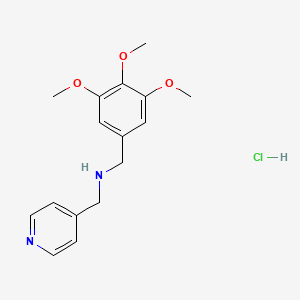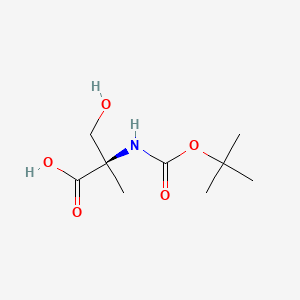
2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been studied extensively for their potential as pharmaceutical agents. The specific structure of this compound suggests that it may possess unique properties that could be beneficial in various chemical and biological applications.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a related compound, is achieved through a Pictet-Spengler reaction followed by catalytic dehalogenation, resulting in a compound with high optical purity . Similarly, the synthesis of 2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid would likely involve multiple steps, possibly starting from a substituted phenyl compound and incorporating the isobutoxy and carboxylic acid functionalities through subsequent reactions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining benzene and pyridine rings. The substitution pattern on the quinoline core, such as the position of the isobutoxy group and the methyl group at the 8-position, can significantly influence the chemical behavior and biological activity of the compound. The presence of a carboxylic acid group adds an additional site for potential chemical reactivity and interaction with biological targets .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring system. The carboxylic acid functionality, in particular, can participate in reactions such as esterification and amide formation, which are commonly used in the synthesis of more complex molecules. The study of gas-phase reactions of substituted isoquinolines to carboxylic acids in mass spectrometers provides insights into the stability and reactivity of these compounds under collision-induced dissociation .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and acidity, are influenced by the nature and position of substituents on the quinoline core. For example, the introduction of a hydroxy group can increase the compound's polarity and hydrogen bonding capability, affecting its solubility in various solvents. The antibacterial activity of a series of substituted 4-oxoquinoline-3-carboxylic acids indicates that the structural modifications can lead to significant changes in biological properties . Additionally, the structural characterization of a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid demonstrates the ability of quinoline derivatives to act as ligands in metal complexes, which can be relevant in catalysis and material science .
科学的研究の応用
1. Chemical Synthesis and Structural Analysis
2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid and its analogs are primarily utilized in the field of organic synthesis and structural analysis. For instance, homophthalic acid and its aza analogs have been explored for their reactivity with Vilsmeier reagent, yielding various carboxylic acid derivatives and providing insights into the structural intricacies of these compounds (Deady & Rodemann, 2001). Additionally, research has delved into the synthesis of quinoline derivatives, emphasizing their potential in various scientific applications, including their fluorophore properties in biochemistry and medicine, and their significance in studying biological systems (Aleksanyan & Hambardzumyan, 2013).
2. Material Science and Photophysical Properties
In material science, the focus has been on the photophysical properties and structural characterization of complexes involving quinoline carboxylic acids. Studies have highlighted the synthesis and characterizations of complexes that exhibit photoluminescence, shedding light on their potential applications in fields like semiconductors and photonics (Yi et al., 2019). For instance, the synthesis of [Zn(CH3OH)4(MCA)2] complex showed emissions in the blue region, attributed to ligand-to-metal charge transfer, signifying its potential utility in optical applications.
3. Pharmaceutical Research
Though not directly related to drug use and dosage, the chemical structure and reactivity of 2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid and its derivatives have been a point of interest in pharmaceutical research. The synthesis and transformation of these compounds have been studied for their potential biological activities, including antimicrobial and antifungal properties (Dubrovin et al., 2015). Additionally, research into the cell growth inhibition properties of certain quinoline derivatives has provided valuable insights into their potential therapeutic applications (Zhao et al., 2005).
特性
IUPAC Name |
8-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13(2)12-25-16-8-5-7-15(10-16)19-11-18(21(23)24)17-9-4-6-14(3)20(17)22-19/h4-11,13H,12H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYHOZHIYSTSBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)OCC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)






![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)



![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)
